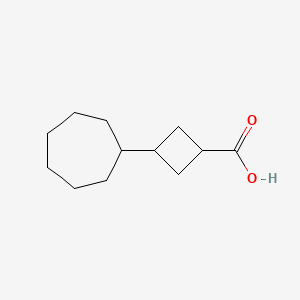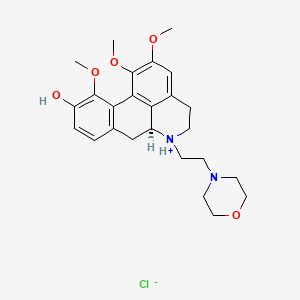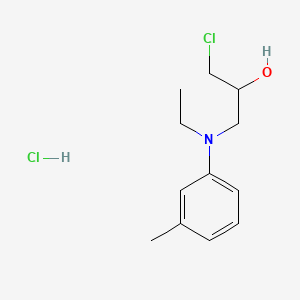
1-Chloro-3-(N-ethyl-m-toluidino)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-(N-ethyl-m-toluidino)propan-2-ol hydrochloride is a chemical compound with the molecular formula C12H19Cl2NO. It is known for its unique structure, which includes a chloro group, an ethyl group, and a toluidino group attached to a propanol backbone. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Métodos De Preparación
The synthesis of 1-Chloro-3-(N-ethyl-m-toluidino)propan-2-ol hydrochloride typically involves the reaction of 1-chloro-2-propanol with N-ethyl-m-toluidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-Chloro-3-(N-ethyl-m-toluidino)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding alcohol and hydrochloric acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Chloro-3-(N-ethyl-m-toluidino)propan-2-ol hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the manufacture of specialty chemicals and as a component in certain industrial processes
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-(N-ethyl-m-toluidino)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1-Chloro-3-(N-ethyl-m-toluidino)propan-2-ol hydrochloride can be compared with other similar compounds, such as:
- 1-Chloro-3-(N-methyl-m-toluidino)propan-2-ol hydrochloride
- 1-Chloro-3-(N-ethyl-p-toluidino)propan-2-ol hydrochloride
- 1-Chloro-3-(N-ethyl-o-toluidino)propan-2-ol hydrochloride
These compounds share similar structural features but differ in the position or type of substituents on the aromatic ring. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical properties and reactivity .
Propiedades
Número CAS |
68133-39-1 |
|---|---|
Fórmula molecular |
C12H19Cl2NO |
Peso molecular |
264.19 g/mol |
Nombre IUPAC |
1-chloro-3-(N-ethyl-3-methylanilino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C12H18ClNO.ClH/c1-3-14(9-12(15)8-13)11-6-4-5-10(2)7-11;/h4-7,12,15H,3,8-9H2,1-2H3;1H |
Clave InChI |
PAXNDVVNHBWLID-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC(CCl)O)C1=CC=CC(=C1)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


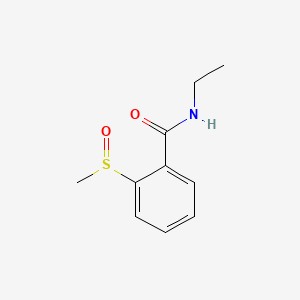
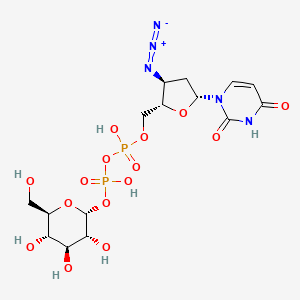
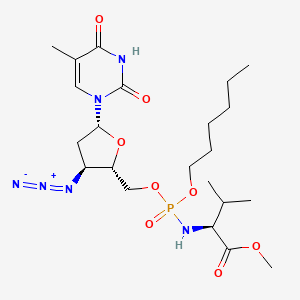
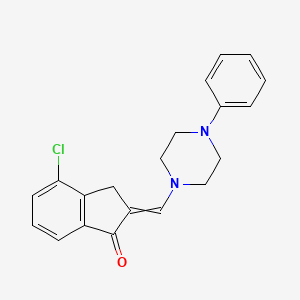

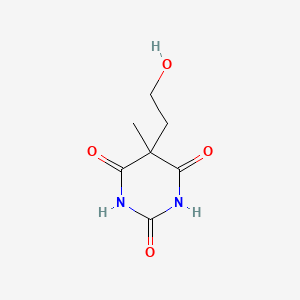
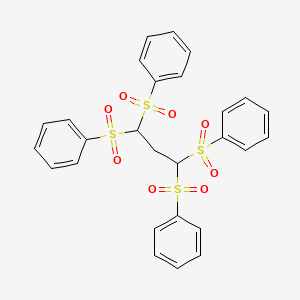

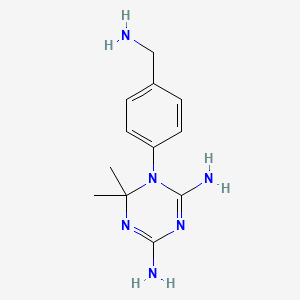
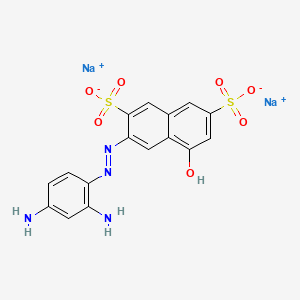
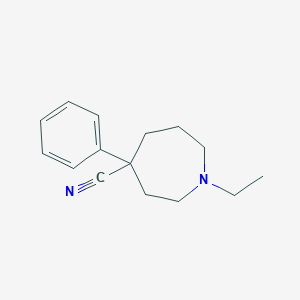
![1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B12804477.png)
